molecular formula C23H14Cl3N3O2 B2399406 AGK-2 hydrochloride CAS No. 2138805-02-2

AGK-2 hydrochloride

Cat. No. B2399406
CAS RN: 2138805-02-2
M. Wt: 470.73
InChI Key: WAHORANLPOZDNF-JHGYPSGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGK-2 hydrochloride is a novel small molecule inhibitor that has been developed to target the sirtuin family of proteins. Sirtuins are a group of enzymes that are involved in various physiological processes, including aging, metabolism, and stress response. AGK-2 hydrochloride has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

Target of Action

AGK-2 hydrochloride is a potent and selective inhibitor of sirtuin 2 (SIRT2) . SIRT2 is a nicotinamide adenine dinucleotide (NAD)-dependent histone deacetylase (HDAC) that plays significant roles in neurodegeneration, aging, cell cycle progression, and tumorigenesis .

Mode of Action

AGK-2 hydrochloride acts by reversibly inhibiting the activity of SIRT2 . It is cell-permeable and displays minimal activity against other sirtuins such as SIRT1 or SIRT3 . The inhibition of SIRT2 by AGK-2 hydrochloride leads to an increase in the acetylation of tubulin heterodimers .

Biochemical Pathways

The primary biochemical pathway affected by AGK-2 hydrochloride is the deacetylation of α-tubulin, a process regulated by SIRT2 . By inhibiting SIRT2, AGK-2 hydrochloride disrupts this pathway, leading to increased acetylation of tubulin heterodimers . This can impact various cellular processes, including cell cycle progression and neurodegeneration .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies

Result of Action

The inhibition of SIRT2 by AGK-2 hydrochloride has several molecular and cellular effects. It has been shown to protect dopaminergic neurons from α-synuclein-mediated toxicity in models of Parkinson’s disease . In cancer research, it has been found to decrease aldehyde dehydrogenase (ALDH1)+ cancer stem cells in primary breast cancer populations and decrease SIRT2-induced autophagy in human cancer cell lines .

properties

IUPAC Name

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3O2.ClH/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20;/h1-12H,(H,28,29);1H/b14-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHORANLPOZDNF-JHGYPSGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AGK-2 hydrochloride

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